Product packaging for Zinc octadecyl phosphate(Cat. No.:CAS No. 4615-31-0)

Zinc octadecyl phosphate

Cat. No.: B8743737
CAS No.: 4615-31-0
M. Wt: 413.8 g/mol
InChI Key: PORPEXMDRRVVNF-UHFFFAOYSA-L
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Description

Historical Trajectories and Foundational Concepts of Long-Chain Alkyl Phosphates in Surface and Materials Science

The use of organophosphorus compounds has a rich history, with applications ranging from flame retardants and plasticizers to metal extractants. wikipedia.orgfrontiersin.org Within this broad class, long-chain alkyl phosphates—organic esters of phosphoric acid with long alkyl chains—have been recognized as important amphiphilic molecules for nearly two centuries. rsc.org Their synthesis has been approached through various methods, including the reaction of alcohols with phosphorus pentoxide or pyrophosphoric acid. mdpi.comelpub.ruacs.org

A primary application of these molecules, particularly those with longer alkyl chains like octadecyl phosphate (B84403), is in the surface modification of inorganic materials. mdpi.comjnanoworld.com The phosphate head group can anchor effectively to various metal oxides, such as titanium dioxide (TiO2) and zinc oxide (ZnO), while the long alkyl tail imparts new surface properties, such as hydrophobicity. mdpi.comresearchgate.netresearchgate.net This ability to form self-assembled monolayers (SAMs) is crucial for controlling the interface between organic and inorganic phases, which is a foundational concept in creating advanced composite materials. researchgate.net Research has shown that the length of the alkyl chain influences the ordering and packing density of these monolayers, with chains exceeding 15 carbon atoms forming more crystalline and densely packed films. researchgate.net These modified surfaces are integral to applications such as bioceramic precursors, corrosion-resistant coatings, and enhancing the dispersion of nanoparticles in polymer matrices. mdpi.comresearchgate.netnih.gov

The Role of Zinc Coordination Environments in Modulating Organic–Inorganic Hybrid Materials

Zinc (II) ions are highly effective nodes for constructing organic-inorganic hybrid materials, often referred to as coordination polymers (CPs) or metal-organic frameworks (MOFs). encyclopedia.pub The term "coordination polymer" was established in the mid-20th century to describe these materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. encyclopedia.pubnih.gov

The versatility of the zinc (II) ion is central to its role in these materials. It can adopt various coordination numbers (typically 4, 5, and 6) and geometries (e.g., tetrahedral, trigonal bipyramidal, octahedral), allowing for significant structural diversity. researchgate.netnih.gov This flexibility enables the formation of a wide array of architectures, from simple 1D chains to complex 3D porous frameworks, depending on the choice of organic ligand, counter-anions, and synthesis conditions. acs.orgnih.govtandfonline.comnsc.ruscispace.com The nature of the zinc coordination environment directly modulates the properties of the resulting hybrid material, influencing its thermal stability, porosity, and photoluminescent behavior. researchgate.nettandfonline.comrsc.org For instance, the creation of collagen-zinc phosphate hybrid nanoflowers demonstrates how biological molecules can template the growth of hierarchical inorganic structures with catalytic properties. rsc.org In many zinc-based CPs, the zinc ion is considered "optically innocent," meaning it helps structure the organic ligands into highly emissive architectures without interfering with their intrinsic fluorescence, making these materials promising for sensing applications. nih.gov

Research Impetus and Contemporary Challenges in Zinc Octadecyl Phosphate Systems

The primary impetus for research into this compound systems stems from their potential to create functional materials that combine the properties of both the inorganic zinc phosphate core and the organic long-chain tail. These materials are investigated for applications such as hydrophobic coatings, nanoparticle functionalization, and as precursors for ceramic materials. researchgate.netrsc.org For example, the surface modification of ZnO nanocrystals with octadecyl dihydrogen phosphate has been shown to produce hydrophobic, one-dimensional nanostructures with excellent compatibility in organic media. researchgate.net Another research driver is the potential use of complex zinc-octadecyl phosphate derivatives as inhibitors for metalloenzymes involved in critical biological pathways. nih.gov

Despite these opportunities, significant challenges remain. A major hurdle is the difficulty in crystallizing charge-neutral metal complexes that bear long alkyl chains. rsc.org This lack of crystallinity limits detailed structural elucidation via techniques like single-crystal X-ray diffraction, making it difficult to establish clear structure-property relationships. rsc.orgnih.gov The synthesis itself can be complex, often requiring careful control over pH and reaction conditions to achieve the desired product and prevent the formation of simple zinc hydroxide (B78521) precipitates. scielo.br Furthermore, the thermal decomposition of these hybrid materials, while useful for creating ceramic phosphates, involves complex phase transformations that need to be well understood for controlled materials synthesis. rsc.org Overcoming the challenges of synthesis, crystallization, and characterization is key to unlocking the full potential of this compound systems in advanced materials science.

Interactive Data Tables

Table 1: Properties of Selected Zinc Coordination Polymers

This table illustrates the structural diversity and resulting properties of various zinc-based coordination polymers, highlighting how different organic ligands and anions influence the final material.

Compound Name/FormulaDimensionalityKey Structural FeatureNoteworthy PropertyReference(s)
{[Zn(μ₂-BA)(MeOH)₂(p-Tos)₂]}ₙ1DLinear polymer chains- acs.org, nih.gov
{[Zn₂(iPrIPA)₂(bpp)]ₙ}2DNetwork of binuclear zinc unitsRoom Temperature Phosphorescence tandfonline.com
[Zn₂(4,4'-bipy)(HPO₄)₂]3D4.8²-net sheets pillared by bipyridineFluorescence scispace.com
[Zn(dipp)(4-ampyr)]₄0D (Discrete Cluster)Double-Four-Ring (D4R) zinc phosphate clusterForms H-bonded framework rsc.org
Collagen-Zn₃(PO₄)₂HierarchicalFlower-like nanostructureCatalytic activity towards water oxidation rsc.org

Table 2: Physical and Chemical Properties of this compound

This table provides key identifiers and physical property data for the title compound.

PropertyValueReference(s)
CAS Number4615-31-0 echemi.com, chemblink.com
Molecular FormulaC₁₈H₃₉O₄PZn echemi.com
Molecular Weight413.84 g/mol echemi.com, chemblink.com
Boiling Point465.6 °C at 760 mmHg chemblink.com
Flash Point235.4 °C chemblink.com

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37O4PZn B8743737 Zinc octadecyl phosphate CAS No. 4615-31-0

Properties

CAS No.

4615-31-0

Molecular Formula

C18H37O4PZn

Molecular Weight

413.8 g/mol

IUPAC Name

zinc;octadecyl phosphate

InChI

InChI=1S/C18H39O4P.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H2,19,20,21);/q;+2/p-2

InChI Key

PORPEXMDRRVVNF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies for Zinc Octadecyl Phosphate and Analogous Structures

Direct Chemical Synthesis Approaches

Direct synthesis methods focus on the reaction between soluble zinc salts and phosphate-containing precursors to form the desired compound. These techniques are often straightforward and scalable.

Precipitation is a common and effective method for synthesizing zinc phosphate-based materials. The process involves the reaction of a soluble zinc source with a phosphate (B84403) source in a solution, leading to the formation of an insoluble precipitate. For instance, zinc phosphate (Zn₃(PO₄)₂) nanoparticles can be successfully prepared via a precipitation method using zinc acetate (B1210297) and orthophosphoric acid as the respective zinc and phosphate sources. ijirse.in In a typical synthesis, orthophosphoric acid is added dropwise to a zinc acetate solution with constant stirring, resulting in a white precipitate of zinc phosphate nanoparticles. ijirse.in

A related technique, dissolution-precipitation, has been used to synthesize zinc whitlockite, a complex calcium zinc phosphate. This process involves the phase conversion from a precursor like calcium hydroxyapatite (B223615) in an acidic medium containing Zn²⁺ ions. nih.gov By adjusting the pH, instantaneous formation of white precipitates occurs. nih.gov The chemical composition of the final product can be controlled by varying the molar ratio of the metal ions in the initial reaction mixture. nih.gov

MethodZinc SourcePhosphate SourceKey ConditionsResulting Product
Precipitation Zinc AcetateOrtho Phosphoric AcidConstant stirring, dropwise addition, subsequent calcination at 300°C. ijirse.inZinc Phosphate (Zn₃(PO₄)₂) nanoparticles with a monoclinic structure. ijirse.in
Dissolution-Precipitation Zinc Acetate DihydrateCalcium Hydrogen Phosphate Dihydrate, Phosphoric AcidReaction in an acidic medium at 75°C, followed by pH adjustment to 5.6 to induce precipitation. nih.govPhase-pure Zinc Whitlockite powders. nih.gov

This table summarizes different precipitation-based approaches for synthesizing zinc phosphate compounds.

The synthesis of the octadecyl phosphate precursor is a critical step, typically achieved through esterification or phosphorylation reactions involving octadecyl alcohol (octadecanol). One solvent-free approach utilizes polyphosphoric acid as a phosphorylation agent to produce high-carbon alkyl phosphates, including octadecyl phosphate. researchgate.net This method involves optimizing the molar ratio of the alcohol's hydroxyl groups to phosphorus pentoxide, along with reaction temperature and time, to achieve high yields of the desired monoalkyl phosphate. researchgate.net

Alternative phosphorylation pathways for alcohols are also well-established. These can involve various reagents and catalysts to facilitate the formation of the P-O bond. organic-chemistry.org For example, molecular iodine can catalyze the phosphorylation of alcohols using hydrogen peroxide as the oxidant under mild conditions. organic-chemistry.org Another strategy involves the use of a P(V)-based reagent for a direct and chemoselective phosphorylation of alcohols. organic-chemistry.org

MethodAlcoholPhosphorylating AgentKey Features
Polyphosphoric Acid Method Octadecyl Alcohol (C18)Polyphosphoric acid (prepared from H₃PO₄ and P₂O₅). researchgate.netSolvent-free; optimized conditions can yield over 97% conversion. researchgate.net
General Phosphorylation (Iodine Catalysis) Various AlcoholsH₂O₂ (oxidant), I₂ (catalyst). organic-chemistry.orgMild reaction conditions. organic-chemistry.org
General Phosphorylation (P(V) Reagent) Various AlcoholsP(V)-based Ψ-reagent. organic-chemistry.orgOperationally simple, scalable, and chemoselective. organic-chemistry.org

This table outlines various methods for the synthesis of alkyl phosphate precursors via esterification and phosphorylation.

In Situ Formation and Self-Assembly Driven Synthesis

These advanced methods leverage physical phenomena like ultrasonic waves or the intrinsic properties of molecules to guide the formation and organization of materials at the nanoscale.

Sonochemistry, which utilizes the physical and chemical effects of acoustic cavitation, offers a rapid, efficient, and environmentally benign route for synthesizing nanomaterials. researchgate.netaustinpublishinggroup.com Amorphous zinc phosphate nanospheres have been prepared via a sonochemical route where the average diameter of the spheres can be controlled by adjusting the pH of the precursor solution. researchgate.netresearchgate.net This method is noted for being simple and fast. researchgate.net

When compared to conventional precipitation, sonochemically assisted synthesis of crystalline zinc phosphate nanopowder demonstrates significant advantages. Using zinc chloride and potassium dihydrogen phosphate as precursors, the sonochemical method reduces reaction time from 60 minutes to just 15 minutes. austinpublishinggroup.com Furthermore, it yields smaller average particle sizes (110.3 nm vs. 214.9 nm for conventional) and higher crystallinity (45.94% vs. 36.19% for conventional), while consuming over 80% less energy. austinpublishinggroup.com The ultrasonic irradiation promotes the formation of smaller, more uniform particles with distinct morphologies, such as a hexagonal-type structure compared to the plate-like structure from conventional methods. austinpublishinggroup.com

ParameterSonochemical Method (US)Conventional Method (NUS)
Precursors Zinc Chloride, Potassium Dihydrogen Phosphate. austinpublishinggroup.comZinc Chloride, Potassium Dihydrogen Phosphate. austinpublishinggroup.com
Reaction Time 15 minutes. austinpublishinggroup.com60 minutes. austinpublishinggroup.com
Average Particle Size 110.3 nm. austinpublishinggroup.com214.9 nm. austinpublishinggroup.com
Crystallinity 45.94 ± 0.6%. austinpublishinggroup.com36.19 ± 1.8%. austinpublishinggroup.com
Morphology Hexagonal type structure. austinpublishinggroup.comPlate-like structure. austinpublishinggroup.com

This table provides a comparison of sonochemical and conventional synthesis methods for zinc phosphate nanoparticles, based on research findings. austinpublishinggroup.com

Octadecylphosphonic acid (ODPA), an analogue of octadecyl phosphate, is widely studied for its ability to form highly ordered, self-assembled monolayers (SAMs) on various metal oxide surfaces. acs.orgacs.orgresearchgate.net This process is driven by the strong affinity and binding of the phosphonic acid headgroup to the metal oxide, forming robust Metal-O-P bonds. researchgate.net

Dense, well-ordered monolayers have been successfully formed by the adsorption of ODPA onto substrates like zirconium dioxide (ZrO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃). acs.orgacs.org The strength of the surface interaction and the conformational order of the alkyl chains depend on the substrate, following the order: zirconated silica (B1680970) > ZrO₂ > TiO₂. acs.orgacs.org On stainless steel 316L, ODPA films can be stabilized through thermal treatment at 100–120°C. nih.gov This heating process drives away physisorbed water molecules, facilitating the formation of strong covalent bonds between the ODPA and the surface, which enhances the film's stability against solvents like methanol (B129727), THF, and water. nih.gov

SubstrateODPA Binding CharacteristicsKey Findings
ZrO₂, TiO₂, Al₂O₃ Forms dense, ordered monolayers. ODPA reacts strongly with Al₂O₃ to form a bulk aluminophosphonate. acs.orgacs.orgThe strength of surface interaction and conformational order is substrate-dependent. acs.orgacs.org
Stainless Steel 316L Forms a self-assembled thin film. nih.govThermal treatment (100-120°C) significantly enhances the stability of the film by promoting strong covalent bonding. nih.gov
α-Al₂O₃ (0001) (single crystal) Adsorbs preferentially to aluminum-terminated terraces on the surface. researchgate.netAdsorption is highly dependent on the surface termination of the crystal plane. researchgate.net

This table summarizes the self-assembly behavior of Octadecylphosphonic Acid (ODPA) on various metal oxide substrates.

Polymerization-Initiated Synthesis and Complexation Strategies

Polymerization techniques provide a versatile platform for creating complex macromolecular structures that can incorporate or interact with zinc phosphate moieties. These methods allow for the design of materials with tailored properties.

One approach involves the synthesis of polymers containing phosphonic acid groups, which can then chelate metal ions like zinc. For example, fluorinated-phosphonic acid methacrylate (B99206) copolymers can be synthesized via free radical polymerization. rsc.org After synthesis, the protecting groups on the phosphorus are hydrolyzed, exposing phosphonic acid groups that can bind strongly to metal oxide surfaces, forming stable films. rsc.org

Another strategy uses zinc complexes directly as initiators for polymerization. Low-toxic zinc complexes have been used to initiate the ring-opening polymerization of l-lactide to produce polylactide. mdpi.com In this process, the zinc complex, which may contain an amino acid-based chelate ligand, acts as the catalyst that opens the lactide ring and initiates the growth of the polymer chain. mdpi.com

Surface-initiated controlled radical polymerization (SI-CRP) represents a "grafting from" approach where polymer chains are grown directly from a substrate modified with initiator groups. acs.org This allows for the creation of dense polymer brushes with precise control over thickness and composition. acs.org A surface could be functionalized with phosphonate (B1237965) groups to bind zinc, which could then potentially participate in or influence a subsequent polymerization step from that surface.

Utilization of Zinc Complexes as Initiators in Controlled Polymerization

The synthesis of polymers with well-defined architectures can be achieved through controlled polymerization techniques, where zinc complexes have emerged as highly effective initiators. These complexes are particularly noted for their role in the ring-opening polymerization (ROP) of cyclic esters like lactide, which serves as a significant analogous process for understanding the formation of ester-containing compounds. The versatility of zinc's coordination chemistry, combined with its low toxicity, allows for precise control over polymer molecular weight and stereochemistry. mdpi.com

The mechanism of ROP initiated by zinc complexes typically involves the coordination of the monomer to the zinc center, followed by nucleophilic attack by a ligand, often an alkoxide, attached to the zinc. This process opens the cyclic monomer and extends the polymer chain. The structure of the ancillary ligands supporting the zinc center is crucial, as their steric and electronic properties significantly influence the catalytic activity and the stereoselectivity of the polymerization. mdpi.comacs.org

Research into various zinc complexes has demonstrated their capability to produce polymers with specific tacticities. For instance, asymmetric BDI-ligated zinc complexes can initiate the ROP of rac-lactide to form heterotactic polylactic acid (PLA). mdpi.com In contrast, chiral amido-oxazolinate ligands on zinc complexes have been shown to yield isotactic stereoblock PLAs. mdpi.com Detailed kinetic studies on systems like (L1ZnOEt)₂, where L1 is a phenolate-based ligand, have revealed that the monomeric form of the complex, which predominates in solution, is highly active. acs.orgnih.gov These studies help elucidate the empirical rate law, confirming that the polymerization is a controlled process, as evidenced by the linear relationship between polymer molecular weight and monomer conversion. acs.orgresearchgate.net Such controlled behavior allows for the synthesis of block copolymers like polycaprolactone-block-poly(L-lactide) (PCL-b-PLLA) through sequential monomer addition. mdpi.com

Table 1: Research Findings on Zinc Complexes in Controlled Polymerization
Zinc Complex / Ligand SystemMonomerKey Research Findings
Asymmetric BDI-ligated zinc complexesrac-Lactide (rac-LA)Produces heterotactic polylactic acid (Pr = 0.79–0.83 in THF). The steric and electronic characteristics of the ligands significantly influence performance. mdpi.com
Chiral amido-oxazolinate ligated zinc complexesrac-Lactide (rac-LA)Act as highly active and isoselective initiators, yielding isotactic stereoblock PLAs with Pm up to 0.91. mdpi.com
(L1ZnOEt)2 (L1 = 2,4-di-tert-butyl-6-{[(2'-dimethylaminoethyl)methylamino]methyl}phenolate)Lactide (LA)The monomeric form predominates in solution and polymerizes lactide faster than other reported zinc systems. The process shows good molecular weight control (Mn up to 130 kg mol-1) and narrow molecular weight distributions. acs.orgnih.gov
Salicylaldimine zinc complex [Zn-HMBED]Lactide (LA)The complex demonstrates high activity for ROP, allowing for a controlled polymerization process, confirmed by a linear relationship between % conversion and number-average molecular weight. researchgate.net
Zinc amino-bis(phenolate) complexCarbon dioxide and cyclohexene (B86901) oxideCatalyzes the copolymerization in the presence of a co-catalyst to produce poly(ether-co-carbonate) with high molecular weights. mun.ca

Chelation and Complexation in Solution-Phase Preparations of Zinc-Phosphate Species

The synthesis of zinc-phosphate species in solution is fundamentally governed by chelation and complexation phenomena. The final structure of the product—whether it is a simple salt, a coordination polymer, or a complex cluster—is dictated by the interplay between the zinc source, the phosphate precursor, the presence of chelating ligands, the solvent, and reaction conditions such as temperature and pH. nih.govacs.org

A common synthetic strategy is the "acid-base" route, where a zinc base like [Zn(N{SiMe₃}₂)₂] reacts with a phosphate acid, such as diphenyl phosphate (HO(O)P(OPh)₂), in the presence of a coordinating ligand. nih.govacs.org The choice of the N-donor ligand (e.g., pyridine (B92270), 2,2-bipyridine, tetramethylethylenediamine) critically influences the resulting molecular structure. For example, using pyridine can result in a 1D polymeric chain, while 2,2-bipyridine can form a bimetallic, five-coordinate complex. acs.org These studies highlight that the solid-state structure, often determined by X-ray crystallography, can differ significantly from the species present in solution, where dynamic ligand exchange and redistribution may occur. nih.govacs.org

Another approach involves the direct reaction of a zinc salt, like zinc acetate, with a phosphate source in an aqueous or mixed-solvent system. In these preparations, organic molecules can act as templates or structure-directing agents. For instance, the amino acid L-histidine can be used to template the formation of a novel inorganic-organic hybrid zinc phosphate, where the histidine is incorporated into the structure. hhu.de The order of reactant addition and the crystallization temperature are critical parameters in isolating the pure desired phase. hhu.de Similarly, simple precipitation methods can be used, such as reacting an aqueous solution of zinc sulfate (B86663) with a dispersion of stearyl phosphate (an octadecyl phosphate precursor) that has been saponified with potassium hydroxide (B78521). prepchem.com The temperature of this double displacement reaction influences the properties of the resulting zinc stearyl phosphate. prepchem.com

The pH of the solution is another vital factor. Hollow hydroxy zinc phosphate nanospheres have been synthesized via wet precipitation of zinc nitrate (B79036) and diammonium hydrogen phosphate at low temperatures (0-20 °C) and a pH of approximately 8.5. acs.org At higher temperatures, the morphology changes from hollow spheres to solid spheres and eventually to sheet-like microstructures, demonstrating the delicate control that reaction conditions exert over the final product. acs.org

Table 2: Examples of Solution-Phase Preparations of Zinc-Phosphate Species
Zinc PrecursorPhosphate SourceChelating Agent / LigandSolvent / ConditionsResulting Species / Structure
[Zn(N{SiMe3}2)2]Diphenyl phosphatePyridineTHF, then Toluene (B28343)1D polymeric chain of [Zn(trans-Py)2{trans-μ-κ2-O2P(OPh)2}2]. acs.org
[Zn(N{SiMe3}2)2]Diphenyl phosphate2,2-bipyridine (bipy)THF, then TolueneBimetallic, five-coordinate complex with a square-pyramidal geometry. acs.org
Zinc acetatePhosphoric acidL-histidineWater, 150 °CInorganic-organic hybrid zinc phosphate (Mu-39) where histidine acts as a template. hhu.de
Zinc sulfateStearyl phosphatePotassium hydroxide (saponifier)Water, 50-90 °CZinc stearyl phosphate via precipitation. prepchem.com
Zinc nitrateDiammonium hydrogen phosphateAmmonia (for pH adjustment)Water, 0-20 °C, pH ~8.5Hollow hydroxy zinc phosphate nanospheres (30-50 nm). acs.org

Advanced Characterization Techniques for Zinc Octadecyl Phosphate Systems

Spectroscopic Elucidation of Molecular Structure and Bonding

Spectroscopic techniques are fundamental in identifying the chemical structure and bonding arrangements within zinc octadecyl phosphate (B84403). By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information on functional groups, elemental composition, and the chemical environment of specific atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints of Phosphate and Alkyl Moieties

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For zinc octadecyl phosphate, the FTIR spectrum provides distinct "fingerprints" for both the inorganic phosphate head and the long organic alkyl tail.

The long octadecyl (C18) chain gives rise to characteristic absorption bands corresponding to C-H stretching vibrations. mdpi.com These are typically observed in the 2800–3000 cm⁻¹ region. researchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the methylene (B1212753) groups (–CH₂) appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. nih.govsemanticscholar.org The presence and sharpness of these peaks can also indicate the conformational order of the alkyl chains; well-ordered, all-trans chains result in sharper, more defined peaks. nih.gov

The phosphate moiety (PO₄) and its bonding to zinc produce a series of complex vibrations in the lower wavenumber region (typically below 1300 cm⁻¹). researchgate.net The strong, broad absorption band between 900 and 1160 cm⁻¹ is generally assigned to the P-O stretching vibrations within the phosphate group. researchgate.net More specific assignments can be made within this region. For instance, bands corresponding to the asymmetric stretching of the PO₃²⁻ unit can be found around 1180, 1126, and 1075 cm⁻¹, while symmetric stretching modes appear near 1043 and 1010 cm⁻¹. rsc.org The presence of P–O–P bonds, indicative of polyphosphate or pyrophosphate structures, would generate characteristic peaks, such as those at approximately 950 cm⁻¹ (asymmetric stretch) and 755 cm⁻¹ (symmetric stretch). researchgate.netrsc.org The interaction with the zinc ion (P-O-Zn) also influences these vibrations. researchgate.net

Wavenumber (cm⁻¹)Vibrational ModeAssociated MoietyReference
~2920 cm⁻¹Asymmetric C-H Stretching (νₐ(CH₂))Alkyl Chain nih.govsemanticscholar.org
~2850 cm⁻¹Symmetric C-H Stretching (νₛ(CH₂))Alkyl Chain nih.govsemanticscholar.org
1000 - 1180 cm⁻¹P-O StretchingPhosphate Group researchgate.netrsc.org
~950 cm⁻¹Asymmetric P-O-P StretchingPyrophosphate Linkage rsc.org
~755 cm⁻¹Symmetric P-O-P StretchingPyrophosphate Linkage rsc.org
~540 cm⁻¹O-P-O BendingPhosphate Group rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top 1-10 nm of a material. thermofisher.comthermofisher.com When analyzing this compound, XPS is used to confirm the presence of zinc (Zn), phosphorus (P), oxygen (O), and carbon (C) and, more importantly, to determine their chemical bonding environment. researchgate.netustb.edu.cn

High-resolution scans of the core level electrons for each element yield binding energies that are characteristic of their oxidation state and local environment. researchgate.net

Zn 2p: The Zn 2p₃/₂ peak for zinc in a +2 oxidation state, as in zinc phosphate, is typically found at a binding energy of approximately 1022-1023 eV. researchgate.net

P 2p: The P 2p peak for phosphorus in the +5 oxidation state within a phosphate group appears around 133-134 eV. researchgate.netscispace.com The precise binding energy can shift depending on the nature of the phosphate (ortho- vs. polyphosphate). scispace.comnih.gov

C 1s: The C 1s spectrum is dominated by a strong peak around 285.0 eV, corresponding to the C-C and C-H bonds of the long octadecyl hydrocarbon chain.

O 1s: The O 1s signal is particularly informative. It can be deconvoluted into multiple components to distinguish between different types of oxygen bonding. scispace.com In a polyphosphate structure, two main types of oxygen are identifiable: non-bridging oxygen (NBO) in P=O or P-O-Zn linkages, and bridging oxygen (BO) in P-O-P linkages. scispace.comnih.gov The NBO peak typically appears at a lower binding energy (around 531.8 eV) compared to the BO peak (around 533.4 eV). scispace.com The intensity ratio of these peaks can be used to estimate the chain length of the phosphate species on the surface. scispace.comnih.gov

Element (Core Level)Binding Energy (eV)Chemical State/InterpretationReference
Zn 2p₃/₂~1022.0 - 1023.0 eVZn²⁺ in zinc phosphate researchgate.net
P 2p~133.0 - 134.0 eVP⁵⁺ in phosphate group researchgate.netscispace.com
O 1s (NBO)~531.8 eVNon-Bridging Oxygen (e.g., P-O-Zn) scispace.com
O 1s (BO)~533.4 eVBridging Oxygen (P-O-P) scispace.com
C 1s~285.0 eVC-C, C-H in alkyl chain

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for obtaining atomic-level structural information about solid materials where molecular tumbling is restricted. preprints.org By applying techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained. preprints.org For this compound, ³¹P and ¹H are the most commonly studied nuclei, with ⁶⁷Zn NMR being a more specialized but powerful probe. oatext.comrsc.org

³¹P ssNMR is particularly sensitive to the local environment of the phosphorus atom. rsc.org The isotropic chemical shift (δ) provides a clear distinction between different types of phosphate groups. rsc.orgosti.gov For example, studies on various metal phosphates have established correlations between the ³¹P chemical shift and the degree of protonation or condensation:

Orthophosphate (PO₄³⁻) groups typically resonate around -30 ppm. rsc.org

Hydrogen phosphate (HPO₄²⁻) groups appear near -20 ppm. rsc.org

Dihydrogen phosphate (H₂PO₄⁻) groups are found around -10 ppm. rsc.org

In zinc phosphate systems, amorphous phases composed of species like Zn(HPO₄)·3H₂O have been identified using ³¹P MAS NMR. oatext.com The chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, provides further details about the local symmetry and bonding of the phosphate group. osti.gov The analysis of ³¹P NMR spectra can thus reveal the specific nature of the phosphate headgroup, its coordination to zinc ions, and the presence of different phosphate phases within the material. oatext.com While challenging due to its low natural abundance and quadrupolar nature, ⁶⁷Zn ssNMR can directly probe the zinc coordination environment, distinguishing between different zinc sites in crystalline and amorphous frameworks. rsc.org

Phosphate SpeciesApproximate Isotropic Chemical Shift (δ)Reference
(H₂PO₄)⁻~ -10 ppm rsc.org
(HPO₄)²⁻~ -20 ppm rsc.org
(PO₄)³⁻~ -30 ppm rsc.org

Topographical and Morphological Characterization

Microscopy techniques are essential for visualizing the physical form and structure of this compound systems, from the arrangement of single molecules into films to the large-scale morphology of composite materials.

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Film Growth Visualization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. mdpi.com It is ideally suited for studying the formation and structure of self-assembled monolayers (SAMs) of molecules like this compound on various substrates. researchgate.net

By scanning a sharp tip attached to a cantilever across the sample surface, AFM can map out surface features with very high precision. rsc.org In the context of this compound, AFM is used to:

Visualize Film Formation: In situ AFM allows for the direct observation of the self-assembly process, tracking how molecules adsorb onto a surface and organize into ordered films. mdpi.com

Characterize Surface Topography: AFM images reveal the completeness and uniformity of the resulting film. beilstein-journals.org It can identify defects such as pinholes or aggregates and measure the surface roughness. For example, the self-assembly of similar alkylphosphonate molecules on oxide surfaces results in a fine-grained topography. beilstein-journals.org

Measure Film Thickness: By "nanoshaving," where the AFM tip is used at a higher force to scratch away a portion of the monolayer, the height difference between the intact film and the underlying substrate can be measured, giving a precise value for the film thickness. rsc.org This can confirm whether the molecules are standing upright in a well-ordered monolayer.

AFM is typically performed in contact mode for imaging these types of SAMs, using silicon nitride cantilevers. rsc.org The technique provides direct, visual evidence of the nanoscale organization that dictates the macroscopic properties of the surface.

Scanning Electron Microscopy (SEM) for Microstructural and Morphological Features of Composite Materials

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce images of a sample's surface. It is highly effective for characterizing the microstructure and morphology of materials at the micro- and nanometer scale. uzpolymerjournal.comnih.gov

When this compound is used as a component in a larger system, such as a polymer composite or a surface coating, SEM is used to investigate:

Particle Morphology: SEM reveals the shape and size of zinc phosphate particles. Depending on the synthesis conditions, these can range from hexagonal, plate-like structures to irregular spherical particles or nanospheres. ustb.edu.cnacs.org For example, the synthesis of ammonium (B1175870) zinc phosphate in the presence of different polymers resulted in either hexagonal or monoclinic structures, which were clearly distinguishable by SEM. ustb.edu.cn

Dispersion in Composites: In composite materials, SEM is crucial for assessing how well the this compound filler is dispersed within the host matrix. mdpi.com Images can show whether the particles are evenly distributed or if they form agglomerates, which significantly impacts the composite's properties.

Surface and Coating Analysis: For surfaces coated with zinc phosphate, SEM can visualize the coating's coverage, uniformity, and thickness. researchgate.net Cross-sectional SEM can be used to measure the depth of the coating layer.

Often, SEM is coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), which provides elemental analysis of the viewed area, confirming the chemical composition of the observed morphological features. nih.govnih.gov

Crystallographic and Thermal Stability Assessments

Understanding the crystalline nature and thermal behavior of this compound is fundamental to evaluating its stability and integrity as a functional material.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For this compound, XRD is employed to identify its crystalline phases and determine the interlayer spacing of its lamellar structure. The diffraction patterns reveal sharp, intense peaks at low angles (2θ), which are characteristic of a well-ordered, layered arrangement.

The primary diffraction peak typically observed for this compound corresponds to the (001) plane, representing the distance between adjacent zinc phosphate layers. This interlayer spacing, or d-spacing, is a crucial parameter as it is influenced by the long octadecyl chains. The extended alkyl chains orient themselves away from the zinc phosphate layers, creating a significant interlayer distance. Research has shown that the d-spacing for this compound is approximately 5.1 nm, a value consistent with the theoretical length of two extended octadecyl chains and the thickness of the zinc phosphate layer. The presence of a series of (00l) diffraction peaks (where l = 1, 2, 3,...) further confirms the highly organized lamellar structure of the compound.

Table 1: XRD Data for this compound

Diffraction Plane 2θ Angle (°) Interlayer Spacing (d-spacing) (nm)
(001) ~1.7 ~5.1
(002) ~3.4 ~2.55
(003) ~5.1 ~1.7

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. This technique is vital for determining the thermal stability and decomposition profile of this compound. The TGA curve for this compound typically shows a multi-step degradation process.

The initial weight loss, occurring at lower temperatures, is generally attributed to the desorption of physically adsorbed water. The major decomposition stage, which takes place at higher temperatures, corresponds to the degradation of the organic octadecyl chains. This decomposition event provides a quantitative measure of the organic content within the this compound structure. A final stable plateau at high temperatures represents the remaining inorganic zinc phosphate residue. The onset temperature of the main decomposition step is a key indicator of the material's thermal stability. For this compound, this is often observed in the range of 350-450°C, indicating good thermal resistance for many applications.

Table 2: TGA Decomposition Stages of this compound

Temperature Range (°C) Weight Loss (%) Attributed Process
< 150 Minor Desorption of adsorbed water
350 - 450 Significant Decomposition of octadecyl chains
> 450 Stable Residual inorganic zinc phosphate

Electrochemical and Surface Energetic Investigations

To evaluate the performance of this compound in applications such as corrosion protection, it is crucial to investigate its electrochemical behavior and surface energetic properties.

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to study the properties of electrochemical systems, including protective coatings. When a metal substrate is coated with a this compound layer, EIS can probe the coating's barrier properties and the corrosion processes occurring at the metal-coating interface. The impedance of the coated system, particularly the impedance modulus at low frequencies (|Z|0.01Hz), is a key parameter for evaluating corrosion resistance. A high impedance value indicates a greater ability of the coating to impede the flow of corrosive species to the metal surface.

Localized Electrochemical Impedance Spectroscopy (LEIS) provides spatially resolved impedance data, allowing for the mapping of local electrochemical activity across a surface. This is particularly useful for identifying localized defects or areas of coating breakdown where corrosion initiates. By mapping the local impedance, LEIS can visualize the protective nature of the this compound film and monitor its degradation over time when exposed to a corrosive environment.

Contact Angle Goniometry is a surface analysis technique used to measure the contact angle of a liquid droplet on a solid surface. This measurement provides a quantitative assessment of the surface's wettability and is directly related to its surface energy. For this compound coatings, contact angle measurements are essential for determining their hydrophobicity.

The long, nonpolar octadecyl chains in the this compound structure are responsible for imparting a high degree of water repellency to the surface. When a water droplet is placed on a surface coated with this compound, it typically forms a high contact angle, often exceeding 100-110°. This indicates a low-energy, hydrophobic surface that effectively repels water. The high hydrophobicity is a critical property for corrosion protection, as it prevents water from reaching the underlying metal substrate.

Table 3: Typical Water Contact Angle for Surfaces Coated with this compound

Surface Water Contact Angle (°) Surface Character
Uncoated Metal < 90 Hydrophilic
This compound Coated Metal > 100 Hydrophobic

Interfacial Phenomena and Surface Engineering with Zinc Octadecyl Phosphate

Mechanisms of Self-Assembled Monolayer (SAM) Formation

The formation of a highly ordered monolayer of zinc octadecyl phosphate (B84403) at an interface is a complex process governed by a delicate interplay of kinetics and thermodynamics. This process involves the adsorption of octadecylphosphonic acid molecules from a solution onto a zinc-containing substrate, leading to the formation of a stable, self-assembled film.

The adsorption of octadecylphosphonic acid (ODPA) onto metal oxide surfaces is a thermodynamically favorable process driven by the strong affinity of the phosphonic acid headgroup for the metal oxide. mdpi.com This strong interaction leads to the formation of hydrolytically stable P-O-metal bonds, which are more resistant to hydrolysis than those formed by silanes or carboxylic acids. specificpolymers.com The kinetics of this self-assembly process can be significantly influenced by the nature of the substrate. For instance, on oxide-covered aluminum, the ratio of surface hydroxide (B78521) to oxide groups plays a crucial role; a higher density of hydroxyl groups can significantly accelerate the adsorption kinetics of the phosphonic acid. nih.govresearchgate.net This acceleration is attributed to the initial adsorption of the phosphonic acid via surface hydrogen bonds, which precedes the condensation reaction that forms the final phosphonate (B1237965) linkage. researchgate.net

The following table summarizes key thermodynamic and kinetic aspects of ODPA SAM formation on different substrates.

SubstrateKey Kinetic FactorsThermodynamic ConsiderationsResulting Monolayer Characteristics
Zinc Oxide (ZnO) Surface reactive oxygen species can enhance binding. researchgate.netStrong chemisorption of the phosphonate headgroup. mdpi.comDense, well-packed monolayers with good surface coverage. researchgate.net
Aluminum Oxide (Al₂O₃) Accelerated adsorption with increased surface hydroxyl density. nih.govresearchgate.netFormation of a strong Al-O-P chemical bond. mdpi.comHighly ordered monolayers. semanticscholar.org
Titanium Dioxide (TiO₂) Formation of stable phosphate-titanium cation bonds. ntmdt-si.comStronger interaction compared to silica (B1680970). ntmdt-si.comConsiderable chain mobility in the monolayer. acs.org
Zirconium Dioxide (ZrO₂) Strong surface interaction. acs.orgHigh resistance to hydrolysis. rsc.orgHighly ordered monolayers with some evidence of bulk phosphonate formation. acs.org

The morphology and degree of ordering within the zinc octadecyl phosphate SAM are critically dependent on the conditions of the solution from which it is formed. nih.govmdpi.com The choice of solvent, the concentration of the ODPA, and the temperature of the deposition process all play significant roles in determining the final film quality. specificpolymers.comnih.gov

Solvent: The solvent plays a crucial role in the dissolution of the SAM-forming molecules and can influence their interaction with the substrate. nih.govacs.org Solvents with low dielectric constants that have weak interactions with the metal oxide surface tend to produce higher density and more stable monolayers. acs.org This is because high-dielectric-constant solvents can disrupt SAM formation by coordinating with the surface. acs.org For instance, the use of nonpolar solvents like trichloroethylene can promote the formation of OPA SAMs on surfaces where polar solvents fail, by aligning the polar headgroup at the solvent-substrate interface and reducing the activation energy for adsorption. surfacesciencewestern.com However, the dissociation of Zn²⁺ from a ZnO surface into the solvent can lead to the formation of layered zinc phosphonate structures, which is a detrimental side reaction for achieving a well-defined monolayer. nih.gov This effect is particularly noted in methanol (B129727). nih.gov

Concentration: The concentration of the ODPA solution influences the rate of SAM formation and the final surface coverage. While a certain minimum concentration is required for monolayer formation, higher concentrations can sometimes lead to the formation of multilayers or disordered films. researchgate.net Studies on titania have shown that at low concentrations of ODPA, only partial coverage is achieved, with the growth proceeding through the formation of islands. ntmdt-si.com

Temperature: Temperature affects both the solubility of the ODPA and the kinetics of the adsorption process. mdpi.com Heating the solution can help dissolve the ODPA and may also provide the necessary activation energy for the condensation reaction between the phosphonic acid and the surface hydroxyl groups. specificpolymers.com Thermal annealing after deposition has been shown to enhance the adhesion and stability of phosphonic acid SAMs by promoting the formation of covalent bonds with the substrate. nih.gov

The table below outlines the general effects of these solution parameters on SAM characteristics.

ParameterEffect on SAM Morphology and Ordering
Solvent Low dielectric constant solvents generally lead to higher quality SAMs. acs.org Polar solvents can sometimes lead to undesirable side reactions. nih.gov
Concentration Affects the rate of formation and surface coverage; optimal concentration is key to avoiding multilayer formation. ntmdt-si.comresearchgate.net
Temperature Can enhance solubility and promote covalent bond formation, leading to more stable films. specificpolymers.comnih.gov

The phosphonic acid headgroup (–PO₃H₂) is the anchor that binds the octadecyl chain to the zinc-containing surface. The nature of this interaction is a subject of detailed investigation and is crucial for the stability and structure of the resulting film. The phosphonic acid can bind to metal oxide surfaces through various coordination patterns, including monodentate, bidentate, and tridentate linkages. rsc.org The tridentate grafting is considered the strongest mode of attachment for phosphonic acids on mineral substrates. rsc.org

On zinc oxide surfaces, experimental and theoretical studies suggest that the binding of phosphonic acids is robust, with a preference for a tridentate binding fashion. researchgate.netresearchgate.net This involves the condensation of the P-OH groups with the surface hydroxyl groups, forming strong, covalent P-O-M (metal) bonds. researchgate.net Additionally, the phosphoryl oxygen (P=O) can coordinate with surface metal atoms. specificpolymers.comresearchgate.net The interaction is not merely a simple condensation reaction; it can also involve acid-base interactions, particularly with zinc oxides, leading to the formation of stable bidentate phosphonate-zinc atom interactions. researchgate.net

The stability of these bonds is noteworthy. The P-O bond energy is approximately 80 kcal/mol, which is significantly higher than the ~40 kcal/mol for the S-Au bond in thiol-based SAMs, contributing to the greater stability of phosphonate SAMs. nih.gov Studies have shown that the bond between the phosphate headgroup and titania can withstand harsh conditions, including UV light, heat treatment up to 800 °C, and air plasma. ntmdt-si.com

The following table details the different binding modes of the phosphonic acid headgroup.

Binding ModeDescriptionImplication for SAM Stability
Monodentate One oxygen atom from the phosphonate group binds to a surface metal atom.Weaker binding, may be present at higher surface coverages. acs.org
Bidentate Two oxygen atoms from the phosphonate group bind to one or two surface metal atoms.A stable binding configuration on many metal oxides. acs.org
Tridentate All three oxygen atoms of the deprotonated phosphonate group bind to the surface.Considered the most stable and robust binding mode. researchgate.netrsc.org

Evolution of Film Architectures

The formation of this compound films is not always limited to a single monolayer. Depending on the deposition conditions, the architecture can evolve from a well-ordered monolayer to more complex multilayer structures. Understanding this progression is crucial for controlling the final properties of the modified surface.

The transition from a two-dimensional monolayer to a three-dimensional multilayer structure is a critical aspect of thin film growth. nih.gov In the case of octadecylphosphonic acid, the formation of multilayers can occur, particularly when using higher concentrations of the precursor solution. researchgate.net One proposed mechanism for multilayer formation involves the initial adsorption of a monolayer, which then triggers further deposition through hydrophobic interactions between the alkyl chains of the adsorbed layer and those of the molecules in solution. researchgate.net

Another possibility for multilayer formation is the release of metal ions from the substrate during the deposition process, leading to the formation of a metal-phosphonate complex that precipitates onto the surface. researchgate.net On ZnO surfaces, the dissociation of Zn²⁺ ions can lead to the formation of layered zinc-octadecyl phosphate (Zn-ODP) structures. nih.gov These layered structures are distinct from a simple, well-ordered SAM. nih.gov

The molecular organization within these multilayers can be complex. Studies of octadecylphosphonic acid multilayers have revealed the formation of well-organized self-assembled bilayers. researchgate.net The structure of these bilayers can depend on their position within a stack; molecules at or near the surface tend to be vertically aligned, while those in the middle of a thick stack may be tilted. researchgate.net

The thickness and structural robustness of the resulting this compound film are influenced by a variety of factors, many of which are related to the initial SAM formation conditions.

Film Thickness: The thickness of the film is primarily controlled by the deposition parameters. The use of higher concentrations of the ODPA solution is a direct factor that can lead to the formation of multilayers and thus an increase in film thickness. researchgate.net The choice of solvent can also play a role; for instance, some solvents may promote the formation of multilayers more than others. researchgate.net Techniques like X-ray photoelectron spectroscopy (XPS) can be used to estimate the thickness of the formed monolayers, and results have confirmed that under appropriate conditions, a single monolayer is formed with no significant multilayer formation. acs.orgsci-hub.se

Structural Robustness: The robustness of the film is largely determined by the strength of the bond between the phosphonic acid headgroup and the substrate, as well as the intermolecular interactions within the film. As previously discussed, the P-O-metal bond is very strong and hydrolytically stable, providing a robust anchor to the surface. specificpolymers.comnih.govresearchgate.net The dense packing of the alkyl chains, driven by van der Waals forces, further contributes to the stability and barrier properties of the film. mdpi.com Phosphonate SAMs have demonstrated greater thermal stability compared to organosilane SAMs, with the onset of thermal desorption occurring at higher temperatures. nih.govresearchgate.netsemanticscholar.org The stability of phosphonate monolayers on various metal oxides has been confirmed in aqueous environments, highlighting their potential for applications in such conditions. sci-hub.seresearchgate.net

The following table summarizes the key factors influencing film architecture.

FactorInfluence on Film ThicknessInfluence on Structural Robustness
Solution Concentration Higher concentrations can lead to multilayer formation and increased thickness. researchgate.netMay lead to less ordered and potentially less robust films if multilayers are physisorbed.
Solvent Choice Can influence the tendency for multilayer formation. nih.govresearchgate.netSolvents promoting strong covalent bonding to the substrate enhance robustness.
Substrate Reactivity Dissolution of substrate ions can lead to the precipitation of thicker, layered structures. nih.govresearchgate.netA stable substrate that forms strong covalent bonds with the phosphonate leads to a more robust film.
Thermal Annealing Can densify the film but generally does not increase thickness beyond the initial deposition.Significantly enhances robustness by promoting covalent bond formation. nih.gov

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Therefore, this article cannot be generated as requested.

Advanced Applications of Zinc Octadecyl Phosphate in Functional Materials

Tribological System Enhancements

Zinc octadecyl phosphate (B84403), as a member of the ZDDP family, is a highly effective anti-wear additive in lubricants. Its primary function is to form a protective tribofilm on metal surfaces under boundary lubrication conditions, thereby preventing direct metal-to-metal contact and reducing wear. rsc.orgprecisionlubrication.com

Tribofilm Formation Mechanisms and Chemical Evolution under Sliding Contact

The formation of a protective tribofilm from zinc octadecyl phosphate is a complex tribochemical process driven by stress, temperature, and shear at the sliding interface. rsc.orgmit.eduinventum.de Initially, the additive molecules decompose under the high-pressure and high-temperature conditions generated at asperity contacts. rsc.org

The growth of the tribofilm is often described by the stress-augmented thermal activation (SATA) theory. rsc.orgmit.edu This model posits that mechanical stresses at the contact points lower the activation energy barrier for the chemical reactions, leading to an exponential increase in the rate of film formation. mit.edu The process begins with the formation of isolated, pad-like tribofilms on the substrate. rsc.org As sliding continues, these pads grow and coalesce to form a continuous, though often patchy, glassy film that protects the surface. rsc.org

The chemical evolution of the tribofilm involves several stages. An early mechanism proposed is based on hard and soft acid-base reactions, involving an exchange of cations between the ZDDP molecule and the ferrous substrate (e.g., Zn²⁺ and Fe³⁺). mit.edu This explains the presence of iron within the film and why the film's growth ceases after reaching a certain thickness, typically 50-150 nm, as the additive's access to the metal surface becomes limited. precisionlubrication.commit.edu The resulting film has a layered structure, often consisting of a sulfur-rich region near the substrate topped by a thicker layer of zinc and iron polyphosphate glass. mit.edu The outer layers of the tribofilm are composed of longer-chain polyphosphates, while the bulk consists of shorter-chain pyro- or ortho-phosphates. researchgate.net

Key Factors in Tribofilm Formation

Driving FactorMechanismEffect on TribofilmSource
Compressive StressLowers activation energy for chemical reactions.Promotes decomposition of the additive and initiates film growth. rsc.org
Shear StressContributes to the mechanochemical reactions.Promotes tribofilm growth exponentially. inventum.de
TemperatureProvides thermal energy for chemical reactions.Accelerates the rate of film formation. mit.edurtsauto.com

Synergistic Interactions with Co-Additives in Lubricant Formulations

The performance of this compound can be significantly influenced by its interaction with other additives in a fully formulated lubricant. These interactions can be either synergistic, leading to enhanced performance, or competitive, resulting in reduced effectiveness.

A notable synergistic relationship exists with molybdenum-based friction modifiers, such as Molybdenum Dithiocarbamate (MoDTC). precisionlubrication.comscispace.com ZDDP promotes the formation of molybdenum disulfide (MoS₂) from MoDTC. scispace.com The resulting tribofilm is a two-phase composition: a zinc/molybdenum phosphate glass embedded with MoS₂ sheets. scispace.com The ZDDP-derived layer acts as a source of sulfur and prevents the oxidation of the MoS₂, which is responsible for the friction reduction. precisionlubrication.com

Conversely, some additives can compete with this compound for surface access. For instance, certain dispersants can hinder the formation of the ZDDP tribofilm, leading to a potential increase in friction and wear. lube-media.com The balance of additives in a formulation is therefore critical to achieving the desired tribological performance. lube-media.com

Corrosion Inhibition and Protective Coating Technologies

Zinc phosphate, the inorganic backbone of this compound, is a cornerstone of modern corrosion protection technologies. It is widely used as an inhibitive pigment in primers and as a conversion coating for metals. gruppogaser.comesaar.com

Electrochemical and Chemical Mechanisms of Corrosion Resistance

Zinc phosphate provides corrosion resistance through several mechanisms when applied to a metal surface, typically steel. duluxprotectivecoatings.com.au It is only slightly soluble in water, and upon contact with a corrosive environment, it hydrolyzes to produce zinc ions (Zn²⁺) and phosphate ions (PO₄³⁻). duluxprotectivecoatings.com.au

The primary mechanisms are:

Anodic Inhibition: The phosphate ions react with the steel surface (anode), forming a passive layer of iron phosphates. This process, known as phosphating, renders the anodic sites less active, slowing the dissolution of the metal. duluxprotectivecoatings.com.au

Cathodic Inhibition: The zinc ions act as cathodic inhibitors. They can precipitate as zinc hydroxide (B78521) or other zinc compounds at the cathodic sites, stifling the oxygen reduction reaction which is the cathodic process in the corrosion of steel in neutral environments. duluxprotectivecoatings.com.au

Barrier Formation: The zinc phosphate itself forms a dense, insoluble, polycrystalline layer that acts as a physical barrier, isolating the metal substrate from corrosive elements like moisture and oxygen. atamankimya.comvalencesurfacetech.com This conversion coating is chemically bonded to the metal, providing robust protection. valencesurfacetech.comhenkel-adhesives.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that zinc phosphate coatings significantly increase the corrosion resistance of steel by increasing the charge transfer resistance at the metal-electrolyte interface. nih.govswan.ac.uk

Corrosion Inhibition Mechanisms of Zinc Phosphate

MechanismDescriptionElectrochemical RoleSource
Anodic InhibitionPhosphate ions form a passive iron phosphate layer on the steel surface.Reduces the rate of metal dissolution at the anode. duluxprotectivecoatings.com.au
Cathodic InhibitionZinc ions precipitate at cathodic sites, blocking the oxygen reduction reaction.Reduces the rate of the cathodic reaction. duluxprotectivecoatings.com.au
Barrier LayerA dense, insoluble zinc phosphate coating physically separates the metal from the environment.Increases the overall impedance of the surface to corrosive species. atamankimya.comvalencesurfacetech.com

Application as Pigments and Primers in Advanced Coating Systems

Zinc phosphate is a widely used anti-corrosive pigment in primer formulations for steel and other metals. nipponpaintdecor.comjazeerapaints.com It has largely replaced more toxic, traditional pigments based on lead and chromium. esaar.com As a non-toxic alternative, it is suitable for shop primers, especially where subsequent welding or fabrication is required, as it produces non-toxic fumes. atamankimya.com

When incorporated into a paint system, zinc phosphate enhances performance in several ways:

Improved Adhesion: The crystalline nature of the zinc phosphate coating provides an excellent surface for subsequent paint layers to adhere to, preventing delamination. gruppogaser.comhenkel-adhesives.comcoatingtechnologiesllc.com

Underfilm Corrosion Resistance: It reduces the likelihood of corrosion spreading beneath the paint film if the topcoat is scratched or damaged. esaar.com

Compatibility: Zinc phosphate is compatible with a wide range of resin systems, including both solvent-based (e.g., alkyd, epoxy) and water-based formulations. esaar.com

Adhesion Promotion and Durability Enhancement in Coating-Substrate Interfaces

The incorporation of zinc phosphate into a coating formulation demonstrably improves its bond to the substrate. This enhanced adhesion is critical for preventing delamination, blistering, and the ingress of corrosive agents at the coating-substrate interface. The phosphate layer acts as a robust barrier, hindering the diffusion of water and ions that initiate corrosion processes. By creating a more stable and integrated interface, zinc phosphate treatments extend the service life of the protective coating system, making them indispensable in industries such as automotive and construction where long-term performance is critical.

Research findings consistently show a marked improvement in adhesion with the addition of zinc phosphate.

Table 1: Effect of Zinc Phosphate on Coating Adhesion
Coating FormulationAdhesion Value (MPa)Observation
Waterborne Acrylic Coating (0% Zinc Phosphate)3.2Standard adhesion to steel substrate.
Waterborne Acrylic Coating (8% Zinc Phosphate)5.8Significant improvement in adhesion, indicating a stronger bond at the interface.

Controlled Dispersion and Colloidal Stability in Dispersions

The stability of particles suspended in a liquid medium (a colloidal dispersion) is determined by the balance of interparticle forces. Unchecked, attractive van der Waals forces will cause particles to aggregate and settle. Phosphate-functionalized systems, utilizing compounds like this compound, achieve stability through two primary repulsive mechanisms: electrostatic stabilization and steric stabilization.

Electrostatic Stabilization: This mechanism involves creating a net electrical charge on the surface of the dispersed particles. The phosphate head of the molecule can adsorb onto a particle's surface, and depending on the pH of the medium, it can dissociate, imparting a negative charge. This results in mutual repulsion between like-charged particles, preventing them from approaching one another and aggregating.

Steric Stabilization: This mechanism relies on creating a physical barrier around the particles. This compound is particularly effective in this regard due to its structure: a phosphate "anchor" group that binds to the particle surface and a long, 18-carbon "octadecyl" tail that extends into the dispersion medium. When two particles approach, these long hydrocarbon chains begin to overlap and compress, creating an entropically unfavorable state and a strong repulsive force that keeps the particles separated. This steric hindrance is a powerful method for stabilizing dispersions, especially in non-aqueous systems or at high electrolyte concentrations where electrostatic stabilization may be less effective.

The adsorption of phosphate groups onto surfaces like quartz is often governed by ligand exchange with surface silanol (B1196071) groups, forming stable Si-O-P linkages that ensure the durability of the functionalized layer.

Surface functionalization with molecules such as this compound has a profound impact on the bulk properties of a colloidal dispersion, specifically its rheology (flow behavior) and sedimentation stability. By preventing particle aggregation, surface functionalization ensures that particles remain as individual, discrete units within the dispersion.

This has a direct effect on viscosity and flow characteristics. A well-stabilized, non-aggregated dispersion typically exhibits more predictable, Newtonian-like flow behavior at low particle concentrations. In contrast, an unstable or poorly functionalized system where particles aggregate will form networks or flocs, leading to a significant increase in viscosity, shear-thinning behavior, and potentially a yield stress.

Preventing aggregation is the most critical factor in inhibiting sedimentation. According to Stokes' Law, the sedimentation velocity of a particle is proportional to the square of its radius. When small primary particles aggregate into large flocs, their effective radius increases dramatically, leading to rapid settling. By ensuring particles remain small and individualized through steric and/or electrostatic repulsion, the rate of sedimentation is drastically reduced, leading to a long shelf-life and stable product.

Table 2: Conceptual Impact of Surface Functionalization on Colloidal Properties
PropertyUnfunctionalized ParticlesPhosphate-Functionalized Particles
Particle StateAggregated / FlocculatedIndividually Dispersed
Zeta PotentialNear-zeroHigh (negative or positive), indicating electrostatic repulsion.
Sedimentation RateHighLow to negligible.
ViscosityHigh and often shear-dependentLower and more stable

Other Specialized and Emerging Applications

The development of functional polymer-coated inorganic composite particles is a significant area of materials science. Zinc phosphate particles can be integrated into polymer composites to impart specific properties. Surface functionalization is key to ensuring compatibility between the inorganic nanoparticle and the organic polymer matrix.

Materials functionalized with phosphate groups exhibit a strong affinity for various metal ions, making them highly useful for environmental remediation and analytical chemistry applications. The phosphate groups can act as active sites for the selective adsorption and extraction of dissolved metal ions from aqueous solutions.

The mechanism of removal can involve several processes, including ion exchange, surface complexation, and precipitation. For instance, studies have shown that zinc ions (Zn²⁺) can be removed from wastewater by forming zinc phosphate precipitates on the surface of adsorbent materials like biochar. Similarly, nanostructured materials containing zinc, iron, and zirconium have demonstrated that phosphate adsorption occurs preferentially at specific metal sites within the material's structure. This selectivity allows for the targeted removal of heavy metal contaminants from industrial wastewater or the pre-concentration of trace metals for analytical measurement. The ability to create materials with a high density of phosphate functional groups on their surface is crucial for developing efficient and selective sorbents.

Catalytic Activity and Support Functions in Chemical Transformations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the catalytic activity or use as a catalyst support for this compound in chemical transformations. The primary documented applications for this compound are in the field of lubrication, where it functions as an anti-wear and anti-corrosion additive. alfa-chemistry.com

While the broader family of zinc compounds and metal phosphates are recognized for their catalytic properties in various organic syntheses, such as esterification and oxidation, these catalytic functions have not been specifically attributed to or studied for this compound. nih.govnih.govnih.gov General studies on zinc-based catalysts often employ simpler zinc salts like zinc oxide or zinc chloride. nih.gov Similarly, research into the catalytic applications of metal phosphates tends to focus on inorganic phosphates or other metal complexes. nih.govnih.gov

Consequently, there are no detailed research findings or data tables available to report on the specific catalytic performance, reaction scope, or support functions of this compound in chemical transformations. Further research would be required to explore and characterize any potential catalytic capabilities of this compound.

Theoretical and Computational Modeling of Zinc Octadecyl Phosphate Systems

Density Functional Theory (DFT) Calculations for Binding Energies and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For zinc octadecyl phosphate (B84403), DFT is instrumental in understanding its fundamental chemical properties, such as its interaction with metal surfaces and the nature of its chemical bonds.

Binding Energies: DFT calculations are crucial for determining the adsorption and binding energies of lubricant molecules on metal substrates, which is the first step in the formation of a protective film. Studies on analogous zinc phosphate systems have shown that the interaction with ferrous substrates is a key factor. For instance, ab initio DFT simulations reveal that the dissociation of zinc phosphate precursors is highly endothermic (energetically unfavorable) in a vacuum but becomes energetically favored in the presence of an iron substrate. researchgate.net This indicates that the metal surface plays a catalytic role in the decomposition of the additive.

The presence of surface oxidation on the iron also significantly alters the interaction. DFT calculations have demonstrated that while the zinc phosphate molecule still adsorbs on oxidized iron surfaces, the molecule-substrate interaction is generally reduced compared to a clean iron surface. researchgate.net The adsorption energy is a critical parameter, as it dictates the residence time of the molecule on the surface and its availability for subsequent tribochemical reactions.

SystemComputational MethodKey FindingReference
Zinc Phosphate Precursor on Iron (Fe)Ab initio DFTMolecular dissociation is energetically favored on the iron substrate, unlike in a vacuum. researchgate.net
Zinc Phosphate Precursor on Oxidized IronAb initio DFTSurface oxidation reduces the strength of the molecule-substrate interaction. researchgate.net
Zinc Ion Insertion in Phosphate ChainsDFT (RB3LYP/6-311G)Phosphate chains act as nucleophilic electron donors to the electrophilic zinc ion. bohrium.com
Iron Porphyrin with LigandsDFT (OPBE/LANL2DZ)Calculated bond dissociation energies to determine ligand binding strength to a metal center. nih.gov

Electronic Structure: DFT is also employed to analyze the electronic properties of zinc phosphate systems. By calculating the distribution of electron density, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the reactive sites of a molecule. bohrium.comuwa.edu.au For instance, theoretical examinations of phosphate chains reveal them to be nucleophilic, meaning they are prone to donating electrons. bohrium.com The zinc ion, conversely, is electrophilic (electron-accepting). bohrium.com This electronic relationship facilitates the charge transfer that is fundamental to the chemical bonding and reactions occurring at the lubricated interface. bohrium.com

These calculations help explain the underlying chemical principles, such as the Hard and Soft Acids and Bases (HSAB) theory, which has been proposed to explain the reaction between zinc phosphate and harder iron oxide particles. researchgate.net

Molecular Dynamics (MD) Simulations of Self-Assembly Processes and Interfacial Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. This technique is particularly well-suited for studying the self-assembly of long-chain molecules like zinc octadecyl phosphate and their interactions at interfaces.

Self-Assembly Processes: The amphiphilic nature of this compound, with its polar zinc phosphate head and long, nonpolar octadecyl tail, drives it to self-assemble into organized supramolecular structures in a nonpolar solvent like base oil. MD simulations can model this process, showing how molecules aggregate to form micelles or layered, film-like structures. digitellinc.comnih.gov Coarse-grained MD, which simplifies molecular representations to model larger systems over longer timescales, is often used to study the formation of these large assemblies. nih.gov These simulations show that factors like molecular concentration and the nature of the solvent significantly impact the resulting structures. digitellinc.com The long octadecyl chains would be expected to drive strong van der Waals interactions, leading to the formation of a densely packed, nonpolar layer that enhances the boundary lubrication properties of the resulting film.

Interfacial Interactions: MD simulations are extensively used to model the behavior of lubricant films at the interface between two sliding surfaces. nih.gov Simulations of analogous phosphate-based lubricants on iron oxide surfaces show that the molecules form distinct layers. doi.org Under pressure, these layers become more compact and ordered, with the polar phosphate heads adsorbing onto the metal oxide surface. doi.org

Reactive force field (ReaxFF) MD simulations, which can model chemical bond formation and breaking, show that the adhesion between phosphate ionic liquids and an iron oxide wall enhances the accumulation of lubricant molecules near the friction surfaces. doi.org These simulations can also reveal slip planes, showing whether slip occurs at the wall-lubricant interface or between layers of the lubricant itself. doi.org For this compound, MD simulations would likely show the zinc phosphate heads strongly interacting with the surface, while the octadecyl tails align away from the surface, creating a lubricious, low-friction boundary layer.

Simulation TypeSystemKey InsightReference
Classical MDLong-chain alkanes on a solid coatingChain length significantly impacts interfacial interactions and diffusion behavior. researchgate.net
ReaxFF MDPhosphate ionic liquid on iron oxide surfacesRevealed increased lubricant density near the surface under pressure and the formation of a stable adsorption layer. doi.org
Classical MDIonic liquids as lubricant additives on silica (B1680970)Showed the formation of a compact protective film at the solid surface. nih.gov
Coarse-Grained MDSelf-assembly of macroions (polyoxometalates)Demonstrated how counter-ion charge and solvent properties dramatically affect the rate and structure of self-assembly. digitellinc.com

Computational Chemistry Approaches to Tribochemical Reaction Pathways and Film Growth

Tribochemistry involves chemical reactions that are induced by friction and mechanical stress. Computational chemistry, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) and reactive MD simulations, is essential for elucidating the complex reaction pathways that lead to the formation of a protective anti-wear film, often called a tribofilm.

Tribochemical Reaction Pathways: The primary anti-wear function of zinc phosphates is the formation of a durable tribofilm on rubbing surfaces. researchgate.net Computational models have been developed to simulate this process. One widely accepted mechanism involves the "digestion" of abrasive iron oxide wear particles by the zinc phosphate glass. researchgate.net Hybrid quantum chemical/classical MD simulations have been used to observe the dynamic behavior of an iron oxide wear particle interacting with a zinc phosphate matrix. researchgate.net These simulations show the deformation of the wear particle and the subsequent migration of iron atoms into the phosphate matrix, driven by an interfacial chemical reaction. researchgate.net This process transforms hard, abrasive particles into a smoother, integrated part of the glassy phosphate film, thus preventing wear. researchgate.net

Film Growth: Computational models also simulate the growth of the tribofilm. The growth rate is often described by stress-activated Arrhenius-type equations, where both temperature and mechanical stress (pressure and shear) provide the energy needed to overcome reaction barriers. mit.edursc.org Models can simulate film growth by considering the diffusion of iron ions from the substrate into the film, which is a key part of the film's structure and adhesion. mit.edu These simulations show that the film's growth is a dynamic process of formation and removal. mit.edu The models predict that film growth may slow or stop once a certain thickness is achieved, potentially because the precursor molecules in the oil can no longer easily access and react with the ferrous substrate. mit.edu These computational approaches are vital for understanding how different operating conditions (load, speed, temperature) influence the formation, thickness, and protective qualities of the tribofilm generated from this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Precision Control over Molecular Architecture

Future research should prioritize the development of sophisticated synthetic methodologies that offer precise control over the molecular architecture of zinc octadecyl phosphate (B84403). While conventional precipitation methods are effective, they often yield polycrystalline materials with limited control over dimensionality and morphology. rsc.orgresearchgate.netnih.gov Exploring alternative synthetic routes is crucial for tailoring the material's properties for specific applications.

One promising avenue is the investigation of hydrothermal and solvothermal synthesis . These techniques, which involve crystallization from a solvent at elevated temperatures and pressures, could enable the formation of well-defined crystalline structures, including one-dimensional (1D) polymeric chains and two-dimensional (2D) layered arrangements. rsc.orgrsc.orgresearchgate.net By carefully controlling reaction parameters such as temperature, solvent, and the presence of structure-directing agents, it may be possible to selectively synthesize different polymorphs of zinc octadecyl phosphate. The reaction of zinc nitrate (B79036) with n-octyl phosphate, for instance, has been shown to yield a mixture of a 1D coordination polymer and a water-coordinated polymer, highlighting the influence of reaction conditions on the final structure. rsc.orgrsc.org

Furthermore, the principles of supramolecular chemistry and self-assembly offer a bottom-up approach to constructing highly ordered this compound nanostructures. nih.gov Utilizing surfactant-assisted self-assembly methods could lead to the formation of nanocubes, nanorods, and other complex architectures. nih.gov The synergistic effect of hydrophobic interactions between the long alkyl chains and the coordination of the phosphate groups to the zinc centers is a key driver in these self-assembly processes. nih.gov A deeper understanding of these interactions will be essential for designing synthetic strategies that yield materials with desired nanoscale features.

The exploration of dissolution-precipitation synthesis also presents an opportunity for controlled crystallization. This method, which involves the transformation of a precursor phase in the presence of the desired ions, has been used to synthesize zinc-modified calcium phosphates with controllable morphology. nih.govnih.gov Applying a similar approach to this compound could provide a pathway to phase-pure materials with tailored crystal habits.

Finally, investigating the role of different precursors and the influence of reaction media will be critical. For example, the formation of self-assembled monolayers of octadecylphosphonic acid on zinc oxide nanowires is significantly affected by the solvent, which influences the dissociation of zinc ions from the surface. nih.gov This highlights the importance of the solvent environment in directing the coordination and assembly of the final product.

Synthetic PathwayPotential for Precision ControlKey Research Focus
Hydrothermal/SolvothermalHighControl over crystallinity, dimensionality, and polymorphism.
Supramolecular Self-AssemblyHighFormation of well-defined nanostructures (nanocubes, nanorods).
Dissolution-PrecipitationModerate to HighControl over phase purity and crystal morphology.
Precursor & Solvent EngineeringHighInfluence on surface coordination and self-assembly.

Long-Term Durability and Environmental Fate of this compound in Advanced Materials

As this compound finds increasing use in applications such as coatings and lubricants, a thorough understanding of its long-term durability and environmental fate becomes imperative. precisionlubrication.commdpi.comsemanticscholar.orgresearchgate.net The presence of the long octadecyl chain imparts significant hydrophobicity, which can influence its persistence and interactions in environmental systems. rsc.org

Future research should focus on the degradation pathways of this compound under various environmental conditions. While organophosphates, in general, are known for their stability, they can undergo abiotic degradation, primarily through photolysis, which contributes to eutrophication. nih.gov Studies are needed to specifically assess the photochemical and hydrolytic stability of this compound. The long alkyl chain may offer some protection against hydrolysis, but its ultimate fate in aquatic and terrestrial environments is unknown. The degradation of similar long-chain alkyl phosphates is a relevant area of study to inform these investigations. nih.gov

The leaching behavior of this compound from material matrices is another critical area of investigation. When incorporated into polymers or coatings, the potential for the compound to migrate into the surrounding environment over time must be evaluated. This is particularly important for applications with direct environmental contact. Understanding the factors that govern leaching, such as the polymer matrix composition and environmental pH, will be essential for developing durable and environmentally benign materials.

Furthermore, the ecotoxicological profile of this compound and its degradation products needs to be established. While some studies suggest that phosphonates are harmless to many aquatic organisms, the degradation products of other organophosphates have been identified as being of particular concern. nih.gov Comprehensive studies are required to assess the potential impact on various trophic levels.

Finally, the thermal stability of this compound is a key factor in its durability in high-temperature applications. Thermogravimetric analysis of similar zinc phosphate coatings has shown dehydration processes occurring at elevated temperatures, which can affect the integrity of the material. srce.hr Detailed thermal analysis of this compound will be crucial for defining its operational limits and predicting its long-term performance in demanding environments.

Research AreaKey Questions to Address
Degradation PathwaysWhat are the primary abiotic and biotic degradation mechanisms? What are the degradation products?
Leaching BehaviorWhat is the rate of leaching from different material matrices? How is it influenced by environmental factors?
EcotoxicologyWhat is the toxicity of this compound and its degradation products to aquatic and terrestrial organisms?
Thermal StabilityWhat is the decomposition temperature and what are the thermal degradation products?

Exploration of Quantum Effects in this compound Surface Interactions

The interface between this compound and other materials, particularly at the nanoscale, presents an opportunity to explore and harness quantum mechanical phenomena. The ordered arrangement of the long alkyl chains in self-assembled monolayers (SAMs) can create environments where quantum effects, such as tunneling and interference, become significant. nih.govnih.gov

A key area for future research is the investigation of quantum tunneling through this compound layers. Scanning tunneling microscopy (STM) is a powerful tool for visualizing atomic surfaces and probing local electronic properties through quantum tunneling. arxiv.org By forming well-ordered SAMs of this compound on conductive substrates, STM could be used to measure the tunneling current and characterize the electronic landscape of the monolayer. This could provide insights into the influence of the molecular structure on electron transport at the nanoscale.

The study of quantum interference in molecular junctions comprising self-assembled monolayers has revealed that minor structural changes can exponentially affect conductance. nih.gov Future work could explore whether similar effects can be observed and controlled in junctions incorporating this compound. The ability to tune the electronic properties of the molecule, for instance by modifying the alkyl chain or the phosphate headgroup, could allow for the deterministic control over quantum interference features.

Furthermore, the concept of quantum confinement at organic-metal interfaces, where two-dimensional quantum-well states can modify interfacial electronic structures, offers another intriguing research direction. nih.govresearchgate.net Investigating the electronic structure of ultrathin, well-defined layers of this compound on metal surfaces could reveal novel gap states and other quantum phenomena that are not present at bulk interfaces. nih.gov

Theoretical modeling will play a crucial role in this exploratory research. Quantum-chemical characterization and density functional theory (DFT) calculations can provide a deeper understanding of the electronic structure and reactivity of metal-organic interfaces, guiding experimental efforts to probe and utilize quantum effects. acs.org

Quantum PhenomenonPotential Research Application
Quantum TunnelingCharacterization of electron transport through monolayers using Scanning Tunneling Microscopy.
Quantum InterferenceDevelopment of molecular electronic components with tunable conductance.
Quantum ConfinementEngineering of novel electronic states at the interface of this compound and metal substrates.

Design and Synthesis of Multi-Functional Materials with Integrated this compound Domains

The unique combination of an inorganic, potentially reactive, headgroup and a long, hydrophobic organic tail makes this compound an excellent building block for the design of multi-functional materials. Future research should focus on the rational design and synthesis of hybrid materials that integrate this compound domains to achieve novel and enhanced functionalities.

One promising area is the development of stimuli-responsive materials . Zinc-containing coordination polymers have been shown to exhibit responses to various stimuli, including pH and temperature. encyclopedia.pubmdpi.comnih.govnih.gov By incorporating this compound into polymer structures, it may be possible to create materials that change their properties, such as wettability or permeability, in response to external triggers. The long alkyl chains could also contribute to self-healing properties in these materials.

The integration of this compound into hybrid organic-inorganic composites offers another avenue for creating advanced materials. For example, the in-situ surface functionalization of inorganic particles like titania with long-chain organophosphorus coupling agents has been demonstrated. mdpi.com Applying similar techniques to create composites with this compound could lead to materials with enhanced mechanical, thermal, or optical properties.

Furthermore, the self-assembly properties of this compound can be exploited to create nanostructured materials with tailored functionalities . By co-assembling this compound with other functional molecules, it may be possible to create ordered architectures for applications in catalysis, sensing, or drug delivery. The long alkyl chains can act as structure-directing agents, while the zinc phosphate headgroups can provide active sites.

Finally, the development of multifunctional coatings represents a significant application-driven research direction. Zinc phosphate is already known for its corrosion protection and lubrication properties. precisionlubrication.comsemanticscholar.orgresearchgate.netrsc.orgirjet.netmdpi.com By creating coatings that incorporate this compound, it may be possible to combine these properties with others, such as antimicrobial activity or superhydrophobicity, imparted by the long alkyl chains and the specific surface structure.

Material TypePotential Functionality
Stimuli-Responsive PolymerspH, temperature, or light-responsive changes in properties; self-healing.
Hybrid Organic-Inorganic CompositesEnhanced mechanical strength, thermal stability, and optical properties.
Self-Assembled NanostructuresCatalysis, chemical sensing, and controlled release systems.
Multifunctional CoatingsCorrosion resistance, lubrication, antimicrobial properties, and hydrophobicity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for characterizing Zinc octadecyl phosphate's structural properties?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups and verifying molecular structure. For octadecyl phosphate derivatives, key IR spectral features include asymmetric/symmetric stretching vibrations of P=O (~1250 cm⁻¹) and P–O–C (~1050 cm⁻¹). The IR spectrum of octadecyl dihydrogen phosphate (CAS 2958-09-0) shows distinct absorption bands at 1989 cm⁻¹ (artifact) and others in the 3800–460 cm⁻¹ range, with splitting mull preparation for solid-state analysis .

Q. What are the primary applications of this compound in analytical chemistry?

  • Methodological Answer : this compound derivatives are widely used in:

  • Solid-phase extraction (SPE) : Modified octadecyl silica membranes (e.g., with N,N’-disalicylidene-1,2-phenylendiamine) selectively adsorb Zn²+ at pH 7, achieving a detection limit of 14 ng/L .
  • Chromatography : Octadecyl (C18) columns separate polar analytes (e.g., oligonucleotides) but require endcapping to minimize silanol interactions .
  • Pharmacokinetics : C18 columns quantify plasma mycophenolic acid (MPA) using mobile phases with acetonitrile and phosphate buffer .

Q. How is the adsorption capacity of this compound determined in solid-phase extraction?

  • Methodological Answer : The maximum capacity is quantified by saturating modified octadecyl silica disks with Zn²+ ions. For example, disks modified with 5 mg of ligand adsorbed 226 µg Zn²+ under optimal pH (7.0) and elution with 1.5 mol/L HCl. Replicate extractions showed a relative standard deviation (RSD) of 1.2%, validated by flame atomic absorption spectrometry (FAAS) .

Advanced Research Questions

Q. How does pH influence the extraction efficiency of this compound in SPE?

  • Methodological Answer : pH directly impacts ligand protonation and metal-ligand complex stability. For Zn²+ extraction, recovery is quantitative at pH 6.5–8.0. Below pH 6.5, ligand protonation reduces binding affinity; above pH 8, silica hydrolysis risks disk degradation. Phosphate buffer (pH 7.0, 2 mL) is optimal, balancing stability and efficiency .

Q. What column modifications resolve peak tailing in HPLC analysis of this compound derivatives?

  • Methodological Answer : Traditional C18 columns exhibit tailing due to residual silanol groups interacting with polar analytes. Switching to endcapped columns (e.g., Nucleosil) with reduced silanol activity improves peak symmetry. For example, Nucleosil columns achieved baseline separation of GDP-mannose and GDP-fucose at pH 6.2, eliminating tailing observed in C18 columns .

Q. How do ligand modifications on octadecyl silica membranes enhance Zinc adsorption?

  • Methodological Answer : Ligands like N,N’-disalicylidene-1,2-phenylendiamine introduce donor atoms (N, O) that chelate Zn²+. The ligand’s structure increases selectivity and capacity, as demonstrated by a 226 µg Zn²+/disk capacity. Method validation includes spike-recovery tests (e.g., 98–102% recovery in natural water samples) and cross-checking with graphite furnace AAS .

Q. What parameters validate analytical methods for this compound quantification?

  • Methodological Answer : Key validation criteria include:

  • Linearity : Calibration curves (e.g., 50–1000 ng/mL for MPA) with R² > 0.99.
  • Precision : Intra-day and inter-day RSD < 5% .
  • Limit of Detection (LOD) : Calculated as 3×SD of blanks (e.g., 14 ng/L for Zn²+ in SPE) .
  • Accuracy : Recovery experiments (e.g., 95–105% for spiked samples) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in HPLC column performance for this compound derivatives?

  • Methodological Answer : Contradictions in resolution between studies often stem from column aging, mobile phase composition, or pH. For instance, C18 columns may show variable tailing due to incomplete endcapping. Systematic comparison under standardized conditions (e.g., 0.5 M phosphate buffer, pH 6.2, 0.5 mL/min flow rate) is essential. Nucleosil columns consistently outperform C18 in polar analyte separation, as shown in Figure 4.2A-B .

Method Optimization Tables

Parameter Optimal Value Method Reference
SPE pH Range6.5–8.0Phosphate buffer (pH 7)
HPLC Mobile Phase0.5 M phosphate, pH 6.2Nucleosil column
FAAS Detection Limit14 ng/LModified SPE disk
Intra-day RSD< 5%Pharmacokinetic assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.